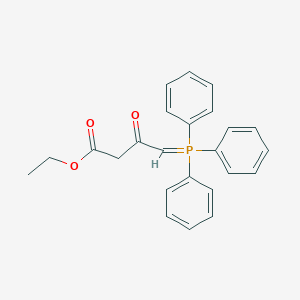

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate

Overview

Description

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is an organic compound with the molecular formula C24H23O3P. It is also known by other names such as 3-oxo-4-(triphenylphosphoranylidene)butanoic acid ethyl ester and 4-(triphenylphosphoranylidene)acetoacetic acid ethyl ester . This compound is notable for its use in various synthetic organic chemistry applications, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic intermediate used in the production of various compounds

Mode of Action

The compound is known to couple with glyoxals in a one-step route to 4-hydroxycyclopentanones . It is also used to prepare 2H-pyran-2-ones from oxazolones

Biochemical Pathways

The compound is involved in the synthesis of polysubstituted cyclopentanones via double Michael addition reactions . It also participates in the asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to produce hydroindanes . The downstream effects of these pathways depend on the specific reactions and the compounds being synthesized.

Result of Action

The compound is primarily used as a reactant in the stereoselective synthesis of various compounds . The molecular and cellular effects of its action would therefore depend on the specific compounds being synthesized and their respective biological activities.

Preparation Methods

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl acetoacetate in the presence of a base such as sodium hydride . The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a Wittig reaction to yield the desired product.

Chemical Reactions Analysis

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is involved in various types of chemical reactions, including:

Michael Addition Reactions: It can undergo double Michael addition reactions to form polysubstituted cyclopentanones.

Cyclocondensation Reactions: It is used in the preparation of oxocyclohexenecarboxylates through cyclocondensation reactions.

Domino Condensation and Spirocyclization: It participates in asymmetric quadruple aminocatalytic three-component domino condensation and spirocyclization to form hydroindanes.

Common reagents and conditions used in these reactions include bases such as sodium hydride and catalysts like aminocatalysts. The major products formed from these reactions are often complex cyclic structures, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has several scientific research applications:

Synthetic Organic Chemistry: It is used as a reactant in the stereoselective synthesis of various complex molecules, including polysubstituted cyclopentanones and hydroindanes.

Medicinal Chemistry: It is involved in the preparation of compounds with potential antitumor activity, such as 2-substituted pyridoacridines.

Material Science: The compound is used in the synthesis of chain-conjugated 2H-pyran-5-carboxylates, which have applications in material science.

Comparison with Similar Compounds

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate can be compared with similar compounds such as:

Methyltriphenylphosphonium bromide: Used in similar Wittig reactions but with different alkyl groups.

(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Another phosphonium ylide used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which allows for the formation of a wide variety of complex cyclic compounds through its versatile reactivity in organic synthesis.

Biological Activity

Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate is a synthetic compound that has garnered interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHOP and a molecular weight of approximately 390.41 g/mol. The compound features a triphenylphosphoranylidene group, which contributes to its reactivity in various chemical transformations.

The biological activity of this compound can be attributed to its ability to form carbon-carbon double bonds through reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions allow the compound to act as a nucleophile, facilitating the synthesis of α,β-unsaturated carbonyl compounds, which are significant in medicinal chemistry for their diverse biological activities.

Research Findings

Case Study: Synthesis of Antitumor Compounds

Research has indicated that this compound can serve as a precursor in the synthesis of various antitumor agents. For instance, the preparation of 2-substituted pyridoacridines through thermolysis demonstrates its potential in developing new therapeutic agents.

Mechanistic Insights

The mechanism by which this compound exerts its effects likely involves nucleophilic attack on electrophilic centers in target molecules. This is particularly relevant in reactions with glyoxals leading to the formation of complex cyclic structures, which are valuable intermediates in drug synthesis .

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential areas of investigation include:

- In Vivo Studies: Conducting animal studies to assess antitumor and antimicrobial efficacy.

- Mechanistic Studies: Detailed mechanistic studies to understand how this compound interacts at the molecular level with biological targets.

- Structural Modifications: Exploring structural modifications to enhance biological activity or reduce toxicity.

Properties

IUPAC Name |

ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXSFVCJCUXGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370136 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-05-5 | |

| Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reactions of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate highlighted in these studies?

A1: The research focuses on the compound's reactions with various nucleophiles, leading to the formation of different heterocyclic systems.

- Reaction with Aryl Azides: This reaction chemoselectively yields substituted pyridazin-3(2H)-ones. [, ].

- Reaction with 4-Alkylidene-5(4H)-oxazolones: This reaction forms substituted 2H-pyran-2-one derivatives, showcasing its utility in constructing six-membered oxygen-containing heterocycles. [, , ].

Q2: Can you elaborate on the mechanism of these reactions?

A2: While specific mechanistic details are not provided in the abstracts, these reactions likely proceed through a Wittig-like olefination mechanism. The ylide phosphorus atom of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate attacks the electrophilic carbon of the reacting partner (e.g., the carbonyl group of the azide or the exocyclic double bond of the oxazolone). Subsequent cyclization and elimination steps then lead to the final heterocyclic product.

Q3: What is the significance of using Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate in these syntheses?

A3: This reagent offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.